molecular formula C23H20O5 B3692460 8-methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

8-methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B3692460
M. Wt: 376.4 g/mol
InChI Key: QBBFEXCVSFFBAZ-UHFFFAOYSA-N
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Description

The compound 8-methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one (CAS: 370584-56-8) is a synthetic derivative of the 6H-benzo[c]chromen-6-one (dibenzopyranone) scaffold. Its molecular formula is C₂₂H₁₈O₅ (average mass: 362.381 g/mol), featuring a methoxy group at position 8, a methyl group at position 4, and a 4-methoxybenzyloxy substituent at position 3 . This structure is synthesized via copper-catalyzed coupling reactions, as described in , where halides are introduced to the hydroxy scaffold at position 3 of intermediate dibenzopyranones .

The compound’s structural complexity and substitution pattern make it a candidate for biological evaluation, particularly in drug discovery contexts such as phosphodiesterase (PDE) inhibition or metal-sensing applications .

Properties

IUPAC Name

8-methoxy-3-[(4-methoxyphenyl)methoxy]-4-methylbenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O5/c1-14-21(27-13-15-4-6-16(25-2)7-5-15)11-10-19-18-9-8-17(26-3)12-20(18)23(24)28-22(14)19/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBFEXCVSFFBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzyl alcohol with 8-methoxy-4-methyl-6H-benzo[c]chromen-6-one under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

8-Methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The 6H-benzo[c]chromen-6-one core allows for diverse substitutions at positions 3, 4, and 8. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference(s)
Target Compound 8-OMe, 4-Me, 3-(4-MeO-BnO) C₂₂H₁₈O₅ Synthetic intermediate; potential PDE2 inhibitor (untested)
3-(Pentyloxy)-8-methoxy-6H-benzo[c]chromen-6-one (2f) 8-OMe, 3-(C₅H₁₁O) C₁₉H₂₁O₄ PDE2 inhibition (IC₅₀ = 33.95 μM); alkane substituent enhances activity
3-(2-(Methylthio)ethoxy)-8-methoxy-6H-benzo[c]chromen-6-one (2i) 8-OMe, 3-(CH₂CH₂SMe) C₁₇H₁₇O₄S Moderate PDE2 inhibition; sulfur-containing substituent reduces efficacy vs. alkanes
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) 3-OH, saturated B-ring C₁₃H₁₂O₃ Fluorescent Iron(III) sensor; "on-off" response in aqueous solutions
3-[(4-tert-Butylbenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one 4-Me, 3-(4-t-Bu-BnO) C₂₅H₂₄O₃ Bulky substituent; untested activity but predicted steric hindrance
3-[(4-Chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one 1-Me, 3-(4-Cl-BnO) C₂₁H₁₅ClO₃ Halogenated analog; potential cytotoxicity or altered binding
Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) 3-OH C₁₃H₈O₃ Natural metabolite; selective Iron(III) fluorescence quenching
Key Observations:

Substituent Chain Length and Activity : Alkyloxy groups at position 3 (e.g., pentyloxy in 2f ) enhance PDE2 inhibition, with optimal activity at ~5 carbons . The target compound’s 4-methoxybenzyloxy group introduces aromaticity and steric bulk, which may reduce PDE2 affinity compared to linear alkanes.

Hydroxy groups (e.g., in urolithins) enable metal coordination but reduce synthetic stability .

Ring Saturation : Tetrahydro derivatives (e.g., THU-OH ) exhibit redshifted fluorescence and enhanced metal-sensing capabilities due to reduced conjugation .

PDE2 Inhibition:
  • Derivatives with 3-alkoxy substituents (e.g., 2f ) show superior PDE2 inhibition (IC₅₀ ~34 μM) compared to heterocyclic or sulfur-containing analogs (e.g., 2i ) .
  • The target compound’s 4-methoxybenzyloxy group may hinder binding to PDE2’s hydrophobic pocket due to its bulk, though this requires experimental validation.
Fluorescent Metal Sensing:
  • Hydroxy-substituted analogs (e.g., urolithin B, THU-OH ) act as selective "on-off" sensors for Fe³⁺ via fluorescence quenching, while methoxy or alkyloxy derivatives (e.g., the target compound) lack this property due to absent metal-coordinating groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
8-methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

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